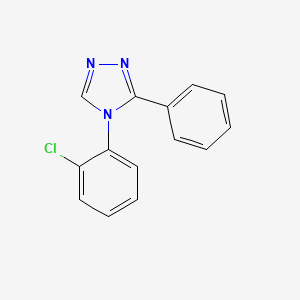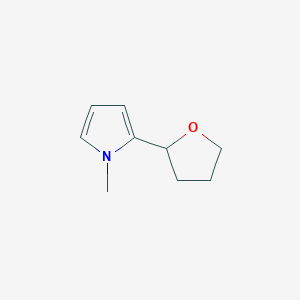![molecular formula C15H11F3N4O2 B15208875 2-((4-(3-(Trifluoromethyl)pyridin-2-yl)-1H-pyrrolo[2,3-b]pyridin-6-yl)amino)acetic acid](/img/structure/B15208875.png)
2-((4-(3-(Trifluoromethyl)pyridin-2-yl)-1H-pyrrolo[2,3-b]pyridin-6-yl)amino)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((4-(3-(Trifluoromethyl)pyridin-2-yl)-1H-pyrrolo[2,3-b]pyridin-6-yl)amino)acetic acid is a complex organic compound that features a trifluoromethyl group attached to a pyridine ring, which is further fused with a pyrrolo[2,3-b]pyridine structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-(3-(Trifluoromethyl)pyridin-2-yl)-1H-pyrrolo[2,3-b]pyridin-6-yl)amino)acetic acid typically involves multiple steps, starting from commercially available precursors One common route involves the initial formation of the trifluoromethylpyridine derivative, followed by the construction of the pyrrolo[2,3-b]pyridine core through cyclization reactions
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled temperature and pressure conditions, and efficient purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
2-((4-(3-(Trifluoromethyl)pyridin-2-yl)-1H-pyrrolo[2,3-b]pyridin-6-yl)amino)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group and other substituents on the pyridine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
2-((4-(3-(Trifluoromethyl)pyridin-2-yl)-1H-pyrrolo[2,3-b]pyridin-6-yl)amino)acetic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 2-((4-(3-(Trifluoromethyl)pyridin-2-yl)-1H-pyrrolo[2,3-b]pyridin-6-yl)amino)acetic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with biological macromolecules, potentially inhibiting enzymes or modulating receptor activity. The pyrrolo[2,3-b]pyridine core may also contribute to the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)amine
- 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines
- 2-Amino-4-(trifluoromethyl)pyridine
Uniqueness
2-((4-(3-(Trifluoromethyl)pyridin-2-yl)-1H-pyrrolo[2,3-b]pyridin-6-yl)amino)acetic acid is unique due to its specific structural features, such as the combination of a trifluoromethyl group with a pyrrolo[2,3-b]pyridine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C15H11F3N4O2 |
|---|---|
Peso molecular |
336.27 g/mol |
Nombre IUPAC |
2-[[4-[3-(trifluoromethyl)pyridin-2-yl]-1H-pyrrolo[2,3-b]pyridin-6-yl]amino]acetic acid |
InChI |
InChI=1S/C15H11F3N4O2/c16-15(17,18)10-2-1-4-19-13(10)9-6-11(21-7-12(23)24)22-14-8(9)3-5-20-14/h1-6H,7H2,(H,23,24)(H2,20,21,22) |
Clave InChI |
BIYNJYOHZVLDQZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(N=C1)C2=CC(=NC3=C2C=CN3)NCC(=O)O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-fluoro-N-[1-(furan-2-ylmethylcarbamothioyl)piperidin-4-yl]benzamide](/img/structure/B15208801.png)
![3-(Tetrahydrofuran-2-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B15208802.png)


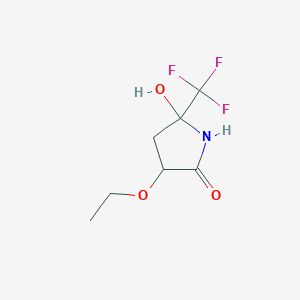
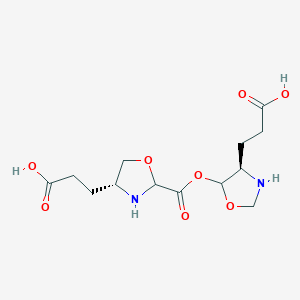
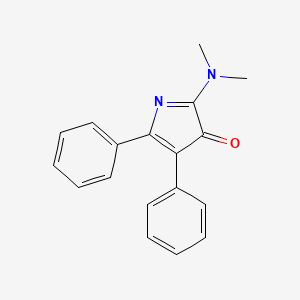

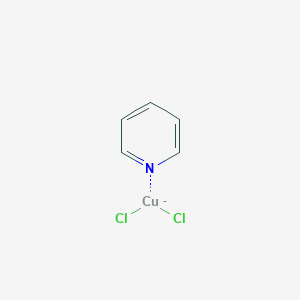
![1H-Pyrrole-2,5-dione, 1-[(4-iodophenyl)amino]-](/img/structure/B15208835.png)
![2-(Aminomethyl)-6-(2-bromoacetyl)benzo[d]oxazole](/img/structure/B15208845.png)
